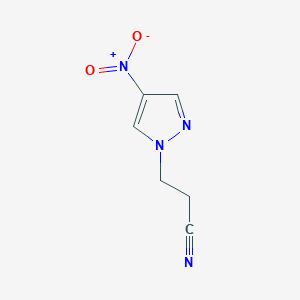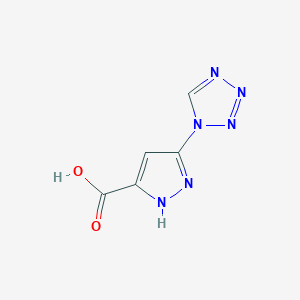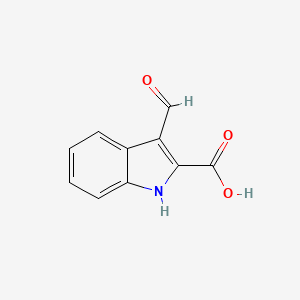
3-metoxí-5-(1H-tetrazol-1-il)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a tetrazole ring attached to an aniline moiety
Aplicaciones Científicas De Investigación
3-Methoxy-5-(1H-tetrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and metal-organic frameworks, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-(1H-tetrazol-1-yl)aniline typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated to form 3-methoxy-4-nitroanisole.
Reduction of Nitro Group: The nitro group in 3-methoxy-4-nitroanisole is reduced to form 3-methoxyaniline.
Tetrazole Formation: The aniline derivative undergoes a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring, resulting in 3-methoxy-5-(1H-tetrazol-1-yl)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.
Major Products
Oxidation: Formation of 3-methoxy-5-(1H-tetrazol-1-yl)benzaldehyde or 3-methoxy-5-(1H-tetrazol-1-yl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(1H-tetrazol-1-yl)aniline from its nitro precursor.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of 3-methoxy-5-(1H-tetrazol-1-yl)aniline.
Mecanismo De Acción
The mechanism of action of 3-methoxy-5-(1H-tetrazol-1-yl)aniline depends on its specific application:
Pharmaceuticals: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Materials Science: Its structural features allow it to form stable complexes with metals, contributing to the formation of metal-organic frameworks with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-5-(1H-tetrazol-5-yl)aniline: Similar structure but with a different position of the tetrazole ring.
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline: Contains a methyl group on the tetrazole ring.
3-Methoxy-5-(1H-tetrazol-4-yl)aniline: Tetrazole ring attached at a different position on the aniline ring.
Uniqueness
3-Methoxy-5-(1H-tetrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials.
Propiedades
IUPAC Name |
3-methoxy-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-3-6(9)2-7(4-8)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQFDWVYGLVWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406753 |
Source


|
| Record name | 3-methoxy-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-48-3 |
Source


|
| Record name | 3-methoxy-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)


![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)





![N-[3-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B1309515.png)


